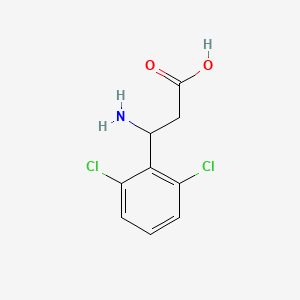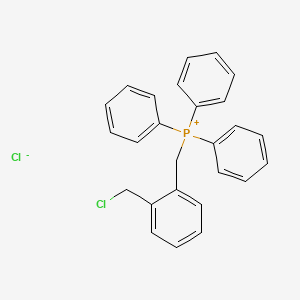![molecular formula C17H16BrN3O B12116450 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 4th position of the quinazoline ring, along with an amino group attached to a propanol chain. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Phenylation: The phenyl group can be introduced at the 4th position through a palladium-catalyzed Suzuki coupling reaction using phenylboronic acid and a suitable base like potassium carbonate.
Amination: The amino group can be introduced by reacting the intermediate with a suitable amine, such as propanolamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carbonyl group back to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, thiols in ethanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated or hydroxylated derivative.
Substitution: Formation of azide or thiol derivatives.
Applications De Recherche Scientifique
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups play a crucial role in binding to the active site of the target, while the amino and propanol groups may enhance solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- 3-[(6-Fluoro-4-phenylquinazolin-2-yl)amino]propan-1-ol
- 3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol
Uniqueness
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propriétés
Formule moléculaire |
C17H16BrN3O |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C17H16BrN3O/c18-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)21-17(20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21) |
Clé InChI |
CQLQCMMIUIQUQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12116397.png)
![Acetic acid, [[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio]-](/img/structure/B12116398.png)



![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B12116438.png)
methanone](/img/structure/B12116442.png)



